Home > Products > Building Blocks P4182 > 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate - 1620569-21-2

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate

Catalog Number: EVT-1694719
CAS Number: 1620569-21-2
Molecular Formula: C10H13BrF3N5O2
Molecular Weight: 372.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This group of compounds, denoted as 10a-h in the study, represents a series of novel N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. The researchers synthesized these derivatives to explore their potential antibacterial activity. []

Relevance: Although these compounds are not direct analogs of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate, they share a common interest in exploring the biological activity of heterocyclic compounds. Both the target compound and the N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives incorporate nitrogen-containing heterocycles, highlighting a potential area of structural and functional relevance. Additionally, both the target compound and these derivatives contain halogen substitutions (bromine in the target compound and fluorine in the derivatives), which can significantly influence the molecules' pharmacological properties. []

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives

Compound Description: These compounds, represented as 11a-h in the study, are a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives synthesized and evaluated for their antibacterial properties. []

Relevance: These derivatives share the presence of a nitrogen-containing heterocyclic core structure with "5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate". Furthermore, the presence of a trifluoromethyl group in both the target compound and these derivatives suggests a possible commonality in their design strategy, potentially aiming to influence the compounds' lipophilicity or metabolic stability. []

2,4-Diaminopyrimidines

Compound Description: The provided abstract highlights two specific 2,4-diaminopyrimidine compounds: UR-DEBa148 and UR-DEBa176. These compounds exhibit potent agonist activity at histamine H4 receptors (H4Rs), with UR-DEBa148 demonstrating a slight bias towards G-protein signaling. Notably, UR-DEBa176, after tritiation, becomes a valuable radioligand ([3H]UR-DEBa176) for studying H4Rs across species. []

Relevance: The 2,4-diaminopyrimidine scaffold, while distinct from the pyrazine core in the target compound, represents another class of nitrogen-containing heterocycles. The exploration of both compound classes as potential drug candidates highlights the significance of these heterocyclic structures in medicinal chemistry. It suggests that despite the core structural difference, there might be shared pharmacophoric elements or properties between the two that contribute to their biological activities. []

5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

Compound Description: These compounds, designated as 4a–4n in the study, are a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides synthesized via Suzuki cross-coupling reactions. The research focuses on their electronic and nonlinear optical properties. []

Relevance: The 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are directly relevant to the target compound "5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate" due to the shared pyrazine ring system. This structural similarity immediately suggests that these two groups of compounds might exhibit overlapping chemical and physical properties. The study emphasizes the impact of different substituents on the pyrazine ring, which is particularly relevant as the target compound also features a bromine substituent on the pyrazine core. This shared structural feature highlights a potential avenue for understanding how substitutions on the pyrazine ring can be modulated to fine-tune the compound's properties and potential applications. []

Overview

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate is a chemical compound with significant relevance in medicinal chemistry. It is characterized by its unique molecular structure and potential applications in pharmacology. The compound has a molecular formula of C10H13BrF3N5O2 and a molecular weight of approximately 372.14 g/mol. It is known for its bromine substitution and trifluoroacetate moiety, which contribute to its biological activity and solubility properties.

Source

This compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. It is available from several chemical suppliers and manufacturers, indicating its demand in research and development settings.

Classification

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate falls under the category of heterocyclic compounds, specifically pyrazines. Its classification as a brominated amine further highlights its potential utility in synthetic organic chemistry and pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate can be achieved through several methods:

  1. Bromination of Pyrazine Derivatives: A common approach involves the bromination of pyrazine derivatives followed by nucleophilic substitution with piperazine.
  2. Trifluoroacetylation: The introduction of the trifluoroacetate group can be performed using trifluoroacetic anhydride or trifluoroacetic acid in the presence of a base.

Technical Details

The synthesis typically requires strict control over temperature and reaction time to ensure the desired product is obtained with high purity. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate features a pyrazine ring substituted with a bromine atom at position 5 and a piperazine group at position 3. The trifluoroacetate moiety enhances its solubility and may influence its biological interactions.

Data

Key structural data includes:

  • Molecular Formula: C10H13BrF3N5O2
  • Molecular Weight: 372.14 g/mol
  • CAS Number: 1620569-21-2
    These details are critical for identifying the compound in databases and for regulatory purposes.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in further reactions.
  2. Acid-base Reactions: The trifluoroacetate group can undergo deprotonation under basic conditions, affecting its reactivity.

Technical Details

Reactions involving this compound should be carried out under controlled conditions to optimize yields and minimize by-products. Solvent choice, temperature, and reaction time are crucial parameters that influence the outcome.

Mechanism of Action

Process

The mechanism of action for 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of bromine and trifluoroacetate groups may enhance binding affinity or selectivity towards these targets.

Data

Research indicates that similar compounds exhibit activity against various biological pathways, suggesting potential uses in therapeutic contexts such as oncology or neurology.

Physical and Chemical Properties Analysis

Physical Properties

The compound is likely to be a solid at room temperature, with properties such as:

  • Melting Point: Specific melting point data may vary based on purity but is typically around 115–116 °C based on similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Enhanced solubility due to the trifluoroacetate group.
  • Stability: Stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into its functional groups and confirm structural integrity.

Applications

Scientific Uses

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate has potential applications in:

  1. Drug Development: As a lead compound for designing new therapeutics targeting specific diseases.
  2. Biochemical Research: In studies exploring enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: As an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Its unique structure positions it as a valuable compound for ongoing research in medicinal chemistry and pharmacology.

Synthesis Methodologies and Optimization of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate

Bromination Strategies for Pyrazine Core Functionalization

Regioselective bromination at the C5 position of the pyrazine ring is a critical initial step in synthesizing the target compound. This halogenation typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like dichloromethane (DCM) or acetonitrile. The electron-deficient nature of the pyrazine ring necessitates careful control of reaction conditions—temperatures between 0°C and 25°C and stoichiometric bromine equivalents (1.0–1.2 eq.)—to prevent polybromination or decomposition [7]. The C3 position’s inherent reactivity toward electrophiles is attenuated by the presence of the amino group at C2, which exerts both resonance and inductive effects. Computational studies indicate that the C5 position exhibits the highest electron density in 3-aminopyrazin-2-amine derivatives, facilitating selective bromine attack . Industrial protocols often incorporate in situ quenching with sodium thiosulfate to minimize bromine waste and improve atom economy (>85% yield reported in optimized batch processes) [7].

Table 1: Comparative Bromination Methods for Pyrazine Intermediates

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity (C5:C3)
NBSDCM0–5278>20:1
Br₂MeCN20–251.592>15:1
Br₂/PyridineChloroform404658:1

Nucleophilic Substitution with Piperazine Derivatives

The introduction of the piperazine moiety occurs via nucleophilic aromatic substitution (SNAr) at the C3 position of 5-bromopyrazin-2-amine. This position is activated by the adjacent electron-withdrawing bromine atom, facilitating displacement by unprotected piperazine. Key challenges include managing piperazine’s bifunctionality (potential over-alkylation) and the moderate leaving-group ability of bromide [4] [7]. Optimized reactions use a 20–30% molar excess of piperazine in refluxing toluene or dioxane (80–110°C, 8–24 hours), achieving yields of 70–85% after aqueous workup. Microwave-assisted synthesis significantly reduces reaction times to 30–60 minutes at 150°C while maintaining comparable yields (82%) [4]. Protecting-group strategies (e.g., tert-butoxycarbonyl, Boc) are generally avoided due to the need for subsequent deprotection, which complicates purification. Instead, stoichiometric control and stepwise addition of piperazine minimize dimer formation [5] [9].

Trifluoroacetylation: Mechanistic Insights and Yield Optimization

The final trifluoroacetate salt formation serves dual purposes: purification facilitation and enhanced stability. The free base 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is treated with trifluoroacetic acid (TFA) in non-aqueous solvents like ethanol, diethyl ether, or methanol. The reaction proceeds via proton transfer to the piperazine nitrogen, followed by crystallization of the salt [1] [9]. Mechanistically, TFA’s strong acidity (pKa ~0.3) ensures quantitative protonation, while the trifluoroacetate anion’s low basicity minimizes coordination complexities. Yield optimization (>95% purity) hinges on:

  • Solvent Selection: Methanol enables high solubility during acidification and sharp crystallization upon cooling [9].
  • Stoichiometry: 1.05–1.10 eq. of TFA prevents residual free base without risking acid degradation [1].
  • Crystallization Control: Slow cooling (0.5°C/min) to 4°C yields needle-like crystals with consistent stoichiometry (confirmed by ¹⁹F NMR) [9].Scaling this step requires rigorous moisture exclusion to prevent hydrate formation, which compromises crystallinity [9].

Solvent and Catalytic Systems in Multi-Step Synthesis

Solvent choice profoundly impacts reaction kinetics and impurity profiles across synthesis steps:

  • Bromination: Polar aprotic solvents (acetonitrile) enhance Br⁺ electrophilicity without hydrolyzing intermediates [7].
  • SNAr: High-boiling solvents (toluene, dioxane) facilitate reflux conditions for nucleophilic substitution, though DMF accelerates reactions but complicates removal [4] [7].
  • Trifluoroacetylation: Protic solvents (methanol, ethanol) support salt crystallization [9].

Catalysis is typically unnecessary for bromination or SNAr. However, palladium-based catalysts (e.g., Pd(OAc)₂/PPh₃) may be employed if aryl halide impurities require remediation via dehalogenation [4]. For SNAr, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) boost yields by 5–10% in biphasic systems [7].

Table 2: Solvent Systems and Their Impact on Synthesis Efficiency

Reaction StepOptimal SolventCatalyst/AdditiveKey AdvantageYield Influence
BrominationMeCNNoneHigh selectivity, easy Br₂ quenching>90%
SNAr (Piperazine)TolueneTBAB (5 mol%)Suppresses oligomerization85%
TrifluoroacetylationMethanolNoneRapid crystallization, high purity95%
Final CrystallizationDiethyl etherNoneLow solubility excludes impurities90% (recovery)

Scalability Challenges in Industrial-Scale Production

Transitioning from laboratory to industrial synthesis (e.g., >100 kg batches) introduces challenges:

  • Exotherm Management: Bromination requires jacketed reactors with cryogenic cooling to control heat release. Semi-continuous Br₂ addition mitigates thermal runaway risks [7].
  • Piperazine Handling: Solid piperazine’s hygroscopicity necessitates inert atmospheres (N₂/Ar) during charging. Solutions in ethylene glycol dimethyl ether enhance dosing precision but require solvent compatibility studies [9].
  • Purification Bottlenecks: Crude SNAr products often contain bis-alkylated impurities (<8%). Reactive extraction with dilute HCl isolates the mono-adduct by selectively dissolving the product while leaving impurities in the organic phase [5] [9].
  • Salt Polymorphism: TFA salt crystals may form solvates (e.g., methanolates). Strict humidity control (<10% RH) during drying ensures consistent particle size and flowability [1] [9].Process analytical technology (PAT) tools like in-line FTIR monitor SNAr completion, reducing assay delays. Current optimizations achieve overall yields of 65–70% at pilot-plant scale, with purity >99% by HPLC [1] [9].

Properties

CAS Number

1620569-21-2

Product Name

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate

IUPAC Name

5-bromo-3-piperazin-1-ylpyrazin-2-amine;2,2,2-trifluoroacetic acid

Molecular Formula

C10H13BrF3N5O2

Molecular Weight

372.14 g/mol

InChI

InChI=1S/C8H12BrN5.C2HF3O2/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14;3-2(4,5)1(6)7/h5,11H,1-4H2,(H2,10,12);(H,6,7)

InChI Key

QCXDNSSIJVCODK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC(=CN=C2N)Br.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CN(CCN1)C2=NC(=CN=C2N)Br.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.